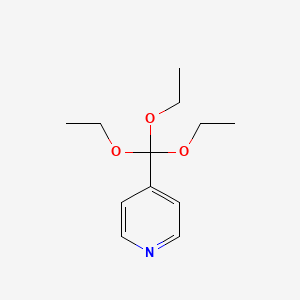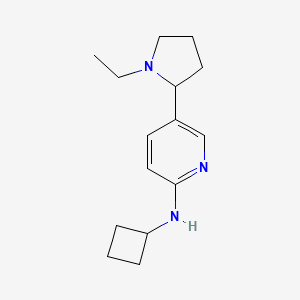
(3-(2-Aminopyrimidin-5-yl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(2-Aminopyrimidin-5-yl)phenyl)methanol: is an organic compound that features a phenyl ring substituted with a methanol group and a pyrimidine ring substituted with an amino group
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3-(2-Aminopyrimidin-5-yl)phenyl)methanol typically begins with commercially available starting materials such as 2-aminopyrimidine and benzaldehyde derivatives.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and solvents to improve yield and reduce costs.
化学反应分析
Types of Reactions:
Oxidation: (3-(2-Aminopyrimidin-5-yl)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: (3-(2-Aminopyrimidin-5-yl)phenyl)methanol can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: The compound can be used to study enzyme inhibition mechanisms, particularly those involving pyrimidine-based inhibitors.
Medicine:
Drug Development: this compound is a potential lead compound for the development of new pharmaceuticals, particularly those targeting pyrimidine-related pathways.
Industry:
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
作用机制
Molecular Targets and Pathways:
Enzyme Interaction: (3-(2-Aminopyrimidin-5-yl)phenyl)methanol may interact with enzymes that have pyrimidine-binding sites, leading to inhibition or modulation of enzyme activity.
Signal Transduction: The compound may affect signal transduction pathways involving pyrimidine derivatives, potentially leading to changes in cellular processes.
相似化合物的比较
(3-(2-Aminopyrimidin-5-yl)phenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(3-(2-Aminopyrimidin-5-yl)phenyl)propane: Similar structure but with a propane group instead of methanol.
Uniqueness:
Functional Group: The presence of the methanol group in (3-(2-Aminopyrimidin-5-yl)phenyl)methanol provides unique reactivity compared to its ethanol and propane analogs.
Biological Activity: The specific substitution pattern and functional groups may result in distinct biological activities and interactions with molecular targets.
属性
分子式 |
C11H11N3O |
|---|---|
分子量 |
201.22 g/mol |
IUPAC 名称 |
[3-(2-aminopyrimidin-5-yl)phenyl]methanol |
InChI |
InChI=1S/C11H11N3O/c12-11-13-5-10(6-14-11)9-3-1-2-8(4-9)7-15/h1-6,15H,7H2,(H2,12,13,14) |
InChI 键 |
KZVJQWYXAGVTFH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C2=CN=C(N=C2)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


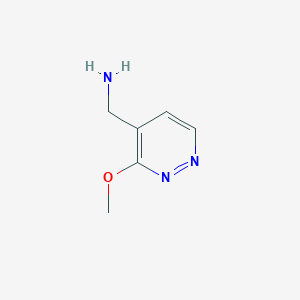
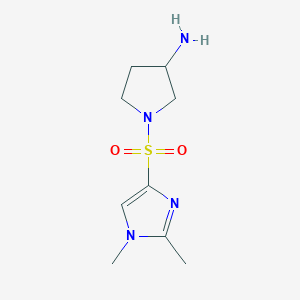
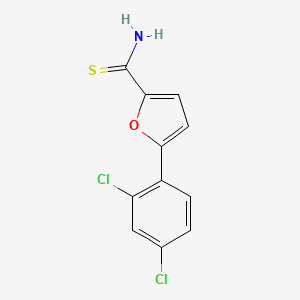


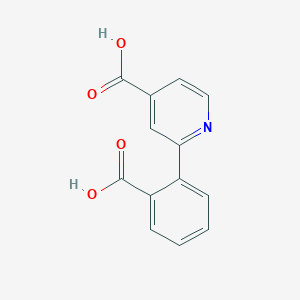
![1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-3-amine](/img/structure/B11813792.png)
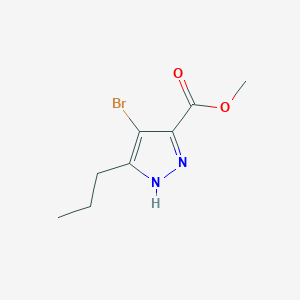
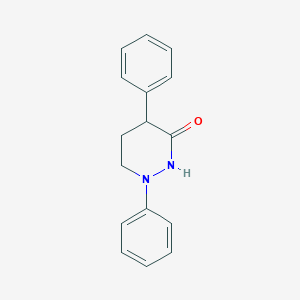
![5-(Benzo[d][1,3]dioxol-5-yloxy)furan-2-carboxylic acid](/img/structure/B11813797.png)

